molecular formula C7H15NO B1440743 3-Butoxyazetidine CAS No. 1220028-03-4

3-Butoxyazetidine

Cat. No. B1440743
M. Wt: 129.2 g/mol
InChI Key: XOQLHGDEBDNAFS-UHFFFAOYSA-N
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Description

3-Butoxyazetidine is a cyclic compound with the molecular formula C7H15NO . It is a useful research chemical and is often used as a building block in various chemical reactions .


Molecular Structure Analysis

The molecular structure of 3-Butoxyazetidine includes a four-membered azetidine ring with a butoxy group attached . The InChI code for 3-Butoxyazetidine is InChI=1S/C7H15NO/c1-2-3-4-9-7-5-8-6-7/h7-8H,2-6H2,1H3 .


Physical And Chemical Properties Analysis

3-Butoxyazetidine is a neat substance with a molecular weight of 129.2 . It appears as a colourless oil . The solubility of 3-Butoxyazetidine is slight in chloroform and methanol .

Scientific Research Applications

Exploration of 3-Aminoazetidines in Drug Development

Research into 3-aminoazetidine derivatives, closely related to 3-butoxyazetidine, has demonstrated significant potential in the development of broad-spectrum antidepressants. Through bioisosteric modification of 3-α-oxyazetidine, a study synthesized novel derivatives showing inhibitory reuptake activities against key neurotransmitters (serotonin, norepinephrine, and dopamine). This work underlines the utility of such compounds in creating more effective treatments for depression, showcasing an innovative approach to drug design and development (Han et al., 2014).

Advances in Antibacterial Agents

Azetidine derivatives, including those structurally related to 3-butoxyazetidine, have been pivotal in synthesizing new quinolone derivatives with enhanced antibacterial activities. A study highlighted the synthesis of these derivatives and their incorporation into quinolone antibiotics, revealing superior activity against MRSA compared to some clinically used fluoroquinolones. This indicates a promising direction for developing new antibacterial therapies, especially against resistant strains (Ikee et al., 2007).

Antiviral Research Applications

In antiviral research, analogs structurally related to 3-butoxyazetidine, such as nucleoside analogs, have shown efficacy against viral infections. For instance, 2′-deoxy-3′-oxa-4′-thiocytidine demonstrated dose-dependent inhibition of HIV replication in vivo, showcasing the potential of such compounds in treating HIV and possibly other viral infections. This underscores the significant role of azetidine derivatives in antiviral drug development, offering new pathways for therapeutic interventions (Stoddart et al., 2000).

Contributions to Chemotherapy

Research into azetidine derivatives has extended into chemotherapy, where modifications of such structures have contributed to the synthesis of compounds with potential cancer therapy applications. For example, studies on nucleoside and nucleotide analogs have provided foundational knowledge for the development of drugs targeting DNA methylation, a key process in cancer progression. This highlights the versatility of azetidine derivatives in contributing to novel cancer treatments, demonstrating their importance beyond traditional therapeutic areas (Cihlar & Ray, 2010).

Safety And Hazards

The safety data sheet for 3-Butoxyazetidine indicates that it may pose certain hazards. The hazard statements include H226 (flammable liquid and vapor), H302 (harmful if swallowed), H314 (causes severe skin burns and eye damage), and H335 (may cause respiratory irritation) .

Future Directions

While specific future directions for 3-Butoxyazetidine are not mentioned in the search results, azetidines as a class of compounds have seen recent developments in their synthesis, reactivity, and application . These advancements suggest potential future research directions in the field of azetidine chemistry .

properties

IUPAC Name

3-butoxyazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-2-3-4-9-7-5-8-6-7/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOQLHGDEBDNAFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Butoxyazetidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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